5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
Description
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 861081-07-4) is a halogenated benzodioxole derivative with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . It is synthesized via iodination of 2,2-dimethylbenzo[d][1,3]dioxole using Ag₂SO₄ and I₂ in anhydrous ethanol, yielding a yellow oil with a high efficiency of 92% . Key spectroscopic data include:
- ¹H-NMR (CDCl₃): δ 7.08 (dd, J = 8.1, 1.8 Hz, 1H), 7.02 (d, J = 1.8 Hz, 1H), 6.50 (d, J = 8.1 Hz, 1H), 1.65 (s, 6H).
- ¹³C-NMR (CDCl₃): δ 148.56, 147.63, 130.00, 118.80, 117.48, 110.41, 81.63, 25.93.
- MS (CI): m/z 276 (M⁺, 100%) .
This compound serves as a precursor in Sonogashira coupling reactions to generate ethynyl derivatives, which are valuable in pharmaceutical and materials chemistry .
Properties
CAS No. |
861081-07-4 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
5-iodo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
InChI Key |
MFUKTGJDNHRCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)I)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where Ag₂SO₄ facilitates the generation of iodonium ions (I⁺). The electron-rich aromatic ring of the dimethyl-protected dioxole undergoes regioselective iodination at the 5-position due to steric and electronic directing effects.
Procedure :
-
18 (66.58 mmol), Ag₂SO₄ (1:1 molar ratio), and I₂ (1:1 molar ratio) are stirred in ethanol (250 mL) at room temperature for 2 hours.
-
The mixture is filtered to remove Ag salts, and the solvent is evaporated. The residue is dissolved in CH₂Cl₂, washed with Na₂S₂O₃, dried, and concentrated to yield the product as a yellow oil.
-
High regioselectivity and purity without column chromatography.
-
Scalable under mild conditions.
Alternative Iodination with N-Iodosuccinimide (NIS) and Silver Triflimide
A modified approach using NIS and silver triflimide (AgNTf₂) in dichloromethane (DCM) has been reported for analogous benzodioxole derivatives (Figure 2).
Reaction Parameters
-
Reagents : NIS (1.2 equiv), AgNTf₂ (0.2 equiv).
Yield : 98% (reported for structurally similar compounds).
Advantages :
-
Faster reaction time.
-
Compatibility with acid-sensitive substrates.
Comparative Analysis of Methods
*Reported for analogous substrates.
Mechanistic Insights and Optimization
Role of Silver Salts
Silver ions (Ag⁺) act as Lewis acids, polarizing I₂ to generate I⁺ electrophiles. In the NIS system, AgNTf₂ enhances the electrophilicity of NIS via halogen-bond activation.
Solvent Effects
Substrate Accessibility
The dimethyl ketal group in 18 shields the 4- and 6-positions, directing iodination exclusively to the 5-position.
Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2,2-dimethylbenzo[d][1,3]dioxole, while oxidation with potassium permanganate could produce 5-iodo-2,2-dimethylbenzo[d][1,3]dioxole-4-carboxylic acid.
Scientific Research Applications
Organic Synthesis
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole serves as a versatile building block in organic synthesis. Its unique structural features facilitate various chemical transformations, allowing it to participate in reactions such as:
- Nucleophilic Substitution : The iodine atom in the compound can be replaced by various nucleophiles, making it useful for synthesizing more complex molecules.
- Electrophilic Aromatic Substitution : The electron-rich dioxole ring can undergo electrophilic substitution reactions, leading to functionalized derivatives.
Table 1: Common Reactions Involving 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Sodium azide, Grignard reagents |
| Electrophilic Aromatic Substitution | Introduction of substituents on the aromatic ring | Electrophiles (e.g., bromine) |
Research indicates that 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole exhibits significant biological activity. Studies have explored its potential as an anti-cancer agent and its interactions with various biomolecular targets.
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that compounds related to 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole exhibit selective cytotoxicity against several cancer cell lines. For example:
- A549 Cell Line : IC50 values indicate potent inhibition of cell proliferation.
- A375 Cell Line : The compound shows promising results with an IC50 value of approximately 5.7 μM.
Table 2: Cytotoxicity Data for 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole Derivatives
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | <10 | Induction of apoptosis |
| A375 (Melanoma) | 5.7 | Inhibition of cell cycle progression |
Interaction Studies
The compound's ability to modulate enzyme activity or bind to specific receptors has been a focus of research. Interaction studies suggest that it may inhibit certain biological pathways relevant to disease mechanisms.
Table 3: Biological Targets and Activities
| Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|
| VEGF Signaling Pathway | Suppression of endothelial cell proliferation | |
| DNA Gyrase | Inhibition leading to reduced bacterial growth |
Future Directions and Research Opportunities
Given its promising applications in both organic synthesis and medicinal chemistry, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms through which 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole exerts its biological effects.
- Development of Derivatives : Synthesizing analogs with improved efficacy and selectivity for targeted therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its iodine atom and benzo[d][1,3]dioxole ring system. These interactions can modulate biological pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzodioxoles
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 6642-34-8)
- Molecular formula : C₉H₉BrO₂.
- Molecular weight : 229.07 g/mol.
- Synthesis : Bromination of 2,2-dimethylbenzodioxole using Br₂ or N-bromosuccinimide (NBS).
- Key differences : Lower molecular weight and reduced steric bulk compared to the iodo analog. Brominated derivatives exhibit higher reactivity in nucleophilic substitutions due to Br⁻ being a better leaving group than I⁻ in certain contexts .
5-Chlorobenzo[d][1,3]dioxole derivatives
Alkyl-Substituted Benzodioxoles
2,2,5-Trimethylbenzo[d][1,3]dioxole (CAS 137)
- Molecular formula : C₁₀H₁₂O₂.
- Molecular weight : 164.20 g/mol.
- Synthesis : Derived from acetone and phosphorous trichloride under Friedel-Crafts conditions.
- Key differences : Additional methyl group at position 5 enhances lipophilicity (LogP ~3.0 vs. 2.8 for the iodo derivative) but reduces electrophilic reactivity .
4-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxole (CAS 201166-22-5)
- Molecular formula : C₁₂H₁₆O₂.
- Molecular weight : 192.26 g/mol.
Functionalized Benzodioxoles
5-Ethynyl-2,2-dimethylbenzo[d][1,3]dioxole
- Synthesis: Generated from 5-iodo-2,2-dimethylbenzodioxole via Sonogashira coupling with ethynyltrimethylsilane (96% crude yield) .
- Applications : Intermediate for click chemistry and polymer synthesis.
5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole
Bioactive Derivatives
Benzodioxole analogs with substituents like fluoro (e.g., 5-fluoro-6-(substituted)-1H-benzo[d]imidazole) and nitro groups exhibit antimicrobial activity. For instance:
Comparative Data Table
Biological Activity
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is with a molecular weight of approximately 290.08 g/mol. The compound features a benzodioxole structure with an iodine substitution at the 5-position, contributing to its reactivity and potential biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole compounds exhibit noteworthy antimicrobial properties. For instance, a study found that compounds similar to 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole demonstrated potent antibacterial activity against Staphylococcus aureus, with significant inhibition observed (IC50 = 0.97 nM) . This suggests that the compound may have potential as a new class of antibiotics, particularly in combating resistant strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | IC50 (nM) | Notes |
|---|---|---|---|
| j9 | Staphylococcus aureus | 0.97 | Directly binds to SaDHFR |
| h1 (AF-353) | Mycobacterium tuberculosis | - | Dihydrofolate reductase inhibitor |
Anticancer Activity
The anticancer properties of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole have been explored in various studies. It has shown cytotoxic activity against several human tumor cell lines. For example, derivatives of benzodioxole have been reported to inhibit cell proliferation in human colon carcinoma and nasopharyngeal carcinoma cells . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Table 2: Cytotoxicity Data Against Human Tumor Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Human Colon Carcinoma | <10 | Significant cytotoxic effects observed |
| Multidrug-resistant Nasopharyngeal | - | Cytotoxic activity noted |
Antioxidant Activity
Beyond its antimicrobial and anticancer effects, the compound exhibits antioxidant properties. The presence of the dioxole moiety is linked to its ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases . Studies indicate that derivatives of this compound can enhance cellular resistance to oxidative damage.
Case Studies and Research Findings
A comprehensive structure-activity relationship (SAR) analysis highlighted the importance of substituents on the benzodioxole core for enhancing biological activity. Modifications at specific positions significantly influenced the efficacy against various biological targets .
Additionally, research into the pharmacokinetics of related compounds suggests that lipophilicity plays a critical role in their bioavailability and therapeutic potential . The balance between hydrophilicity and lipophilicity is essential for optimizing these compounds for clinical use.
Q & A
What are the most reliable synthetic methodologies for preparing 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole?
Answer:
The synthesis of iodo-substituted benzo[d][1,3]dioxoles typically involves halogenation or functional group transformation. For example, 5-Iodo-2,2,6-trimethylbenzo[d][1,3]dioxole (a structural analog) is synthesized via a Friedel-Crafts alkylation using phosphorus trichloride and acetone in benzene, followed by iodination . For the target compound, direct iodination of 2,2-dimethylbenzo[d][1,3]dioxole using iodine monochloride (ICl) or electrophilic iodination agents (e.g., N-iodosuccinimide) under acidic conditions is common. Reaction optimization should include monitoring regioselectivity and purity via TLC and GC-MS.
Key considerations:
- Use anhydrous conditions to prevent hydrolysis of the dioxole ring.
- Purify via column chromatography (hexane/EtOAc) to isolate the iodo derivative.
- Validate yield and purity by H NMR and mass spectrometry .
How does the iodine substituent influence the reactivity of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole in cross-coupling reactions?
Answer:
The iodine atom acts as a leaving group in Pd-catalyzed reactions, enabling Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For instance, bromo- and iodo-substituted benzo[d][1,3]dioxoles participate in direct arylations with heteroarenes using Pd(OAc) and KOAc, yielding biaryl derivatives in high yields (70–85%) . The steric bulk of the 2,2-dimethyl group may slow coupling kinetics, requiring elevated temperatures (80–110°C) or microwave assistance.
Methodological note:
- Optimize catalyst loading (1–5 mol% Pd) and ligand selection (e.g., XPhos) to prevent dehalogenation.
- Monitor reaction progress using F NMR (if fluorinated analogs are present) or HPLC .
What advanced spectroscopic techniques are critical for characterizing 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole?
Answer:
- H/C NMR: Confirm regiochemistry and substitution patterns. The dioxole methyl groups appear as singlets (~δ 1.6–1.8 ppm), while aromatic protons resonate at δ 6.6–7.2 ppm. C NMR detects the iodine-bearing carbon (δ ~90–100 ppm) .
- X-ray crystallography: Resolves stereoelectronic effects of the iodine atom and dioxole ring conformation. For example, analogous compounds like organoselenium derivatives show planar dioxole rings with Se–Se bond lengths of 2.34 Å .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H] at m/z 306.9743 for CHIO) .
How can computational modeling predict the stability and electronic properties of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic potential: Highlights electron-rich regions (dioxole oxygen) and electron-deficient iodine.
- Thermal stability: Predicts decomposition pathways by analyzing bond dissociation energies (C–I: ~240 kJ/mol).
- Non-covalent interactions: Reveals halogen bonding potential between iodine and nucleophiles (e.g., in crystal packing) .
Validation: Compare computed IR spectra with experimental data to confirm accuracy.
What are the challenges in functionalizing 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole for bioactive molecule synthesis?
Answer:
Key challenges include:
- Steric hindrance: The 2,2-dimethyl group limits access to the dioxole ring for electrophilic substitution.
- Iodine stability: Avoid reductive elimination during catalysis by using low-valent Pd(0) complexes.
- Regioselectivity: Directing effects of the iodine atom may compete with dioxole oxygen lone pairs.
Solutions:
- Employ directed ortho-metalation (DoM) with LDA to introduce substituents at the 4-position .
- Use iodine as a transient directing group in C–H activation reactions .
How does 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole compare to its bromo- and chloro-substituted analogs in reactivity?
Answer:
- Reactivity order: Iodo > Bromo > Chloro in cross-couplings due to lower bond dissociation energy (C–I: 240 kJ/mol vs. C–Br: 285 kJ/mol).
- Electronic effects: The iodine atom’s polarizability enhances electrophilic aromatic substitution rates but reduces oxidative stability.
- Application scope: Iodo derivatives are preferred for late-stage functionalization in drug synthesis (e.g., Lumacaftor analogs) .
Data contradiction: Some studies report lower yields for iodo vs. bromo derivatives in Sonogashira couplings, likely due to competing side reactions .
What safety protocols are critical when handling 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole?
Answer:
- Storage: Under inert gas (Ar/N) at 2–8°C to prevent iodide oxidation.
- Handling: Use fume hoods and PPE (gloves, goggles) due to potential thyroid toxicity from iodine vapor.
- Waste disposal: Neutralize with NaHCO before incineration to avoid environmental iodine release .
What role does 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole play in natural product synthesis?
Answer:
The compound serves as a precursor for benzo[d][1,3]dioxole-containing alkaloids. For example:
- Aporphine synthesis: Cross-coupling with tetrahydroisoquinoline fragments forms the core structure of (S)-(+)-ovigerine .
- Coptisine analogs: Iodine-directed C–H activation introduces methoxy or methylenedioxy groups .
Key reaction: Ullmann coupling with copper(I) iodide to form biaryl ethers (yield: 65–75%) .
How can researchers resolve contradictory data on the thermal stability of iodo-substituted benzo[d][1,3]dioxoles?
Answer:
- TGA analysis: Compare decomposition onset temperatures. For example, organoselenium analogs decompose at 180–220°C .
- Kinetic studies: Use Arrhenius plots to determine activation energy for C–I bond cleavage.
- Control experiments: Test stability under inert vs. oxidative atmospheres to identify degradation pathways .
What are unmet research needs for 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
